1-(2-phenylethyl)-1H-imidazole-2-thiol chemical properties
1-(2-phenylethyl)-1H-imidazole-2-thiol chemical properties
Initiating Investigation
I've started by dissecting the request. My focus is now on understanding the specific needs: the compound, the format (technical guide/whitepaper), and the audience (researchers). This ensures I'm tackling the problem with the appropriate level of technical detail.
Defining the Structure
I'm now prioritizing the guide's core requirements. The goal is crafting a flexible structure, tailored for a technical guide, that also focuses on scientific integrity and E-E-A-T. I’m zeroing in on visualization strategies too, especially with Graphviz diagrams to visualize pathways. I want to convey information clearly. I will specify diagram specs to ensure clarity and usability.
Defining the Compound
I've got the compound's identity pinned down: 1-(2-phenylethyl)-1H-imidazole-2-thiol (CAS: 64038-65-9), with its molecular formula and weight sorted. I'm also noting its other names. The focus is now on confirming its structure and exploring potential applications.
Initiating Guide Creation
I've gathered sufficient preliminary information to commence the development of a comprehensive technical guide focused on 1-(2-phenylethyl)-1H-imidazole-2-thiol (CAS: 64038-65-9). My initial understanding points to its nature as an imidazole-2-thione derivative, characterized by the presence of a phenylethyl group. I'm now setting the stage for deeper analysis.
Analyzing Key Properties
Now I am delving into the specific properties of the compound. The molecular formula and weight are crucial, and the thiol-thione tautomerism is particularly interesting, influencing its reactivity and applications. I'm focusing on its diverse applications in coordination chemistry, material science (corrosion inhibition), and biology. The structure will follow an executive summary, physicochemical profiling and synthetic methodologies sections.
Defining Applications & Expertise
I'm now identifying and deeply analyzing specific applications, including metallobiochemistry (enzyme inhibition, especially of copper-dependent enzymes like Dopamine beta-hydroxylase) and surface chemistry (corrosion inhibition). I'm visualizing the mechanisms with diagrams (DBH inhibition via chelating Cu, and an adsorption model on a metal surface). I am writing self-validating protocols, explaining why applications work.
Refining DOT Diagrams
I'm currently refining the DOT diagrams to visually represent the key concepts. Specifically, I have created a diagram illustrating the thiol-thione tautomerism and the binding to Cu(II), and I am developing another to capture the corrosion inhibition workflow, from surface preparation through to EIS measurement. The first diagram shows the equilibrium and the metal chelation process, and the other shows the experimental process.
Visualizing Corrosion Experiments
I've just visualized the electrochemical impedance spectroscopy workflow for corrosion inhibition with a DOT diagram. It captures the essential steps, from metal substrate preparation and solution preparation, to immersion, EIS measurement, and finally, analysis of Nyquist and Bode plots to determine charge transfer resistance. I've also begun compiling a table of key physicochemical properties, starting with the full chemical name.
Summarizing Physical Data
I'm now incorporating detailed physicochemical data into the guide. This includes the CAS registry number (64038-65-9), molecular formula (C11H12N2S), and molecular weight (204.29 g/mol ). I'm also including the monoisotopic mass (204.07211 Da), and highlighting structural motifs like the imidazole ring, thione/thiol group, and phenylethyl tail. The predicted XlogP (1.9) is also important.
\n\n Defining Synthetic Protocols
I've detailed two key protocols. The first is microwave-assisted N-alkylation synthesis, outlining reagents (1H-imidazole-2-thiol, (2-bromoethyl)benzene, K2CO3, DMF) and steps (microwave irradiation, extraction, chromatography). I am also explaining the mechanism, namely how microwave heating accelerates nucleophilic substitution via K2CO3 as a base and DMF as a polar aprotic solvent, ideal for SN2. The second is Electrochemical Impedance Spectroscopy (EIS) for corrosion testing, describing the steps (steel polishing, electrolyte preparation, 3-electrode cell setup, EIS, Randles circuit fitting). I'm explaining mild steel simulates industrial acid washing, and the inhibitor adsorbs, increasing charge transfer resistance.
Incorporating Citations & Sources
I am now diligently incorporating in-text citations, grounding the guide's content. I'm focusing on providing links for verification. Source 1, Benchchem (BenchChem, 2024), covers synthesis and properties. Source 2, PubChem, provides mass and property data (PubChem, 2024). Source 3, EPA, offers more chemical details (EPA, 2024). I'll use the provided, verified URLs.
Validating Protocols Creation
Now I have added crucial validation steps to both protocols. For synthesis, I am validating by using TLC to confirm starting material consumption, followed by 1H-NMR analysis to verify the product's phenylethyl aliphatic protons. In corrosion testing, the validation step is a blank control (1M HCl without the inhibitor); a valid system requires a substantially lower charge transfer resistance in the blank, showing the impedance change comes from the inhibitor.
Analyzing Tautomerism Dynamics
I'm currently focused on explaining the thiol-thione tautomerism, especially the favored thione form in solid and polar environments. This is important for understanding its role as a soft ligand, especially for binding to soft metals (Cu, Ag, Au) and adsorbing onto metal surfaces. I'm elaborating on its role as a ligand and drawing the key aspects of its function as an inhibitor. I am linking the data to synthetic methodologies.
Elaborating Surface Adsorption
I'm now integrating the role of the phenyl ring's pi-electron cloud in chemisorption onto mild steel, linking this to the previously developed EIS protocol. The second DOT diagram, representing the corrosion inhibition workflow, has been validated against color contrast rules, ensuring readability. I am ready to elaborate the surface adsorption behavior.
Refining Color Consistency
I'm now refining the color scheme in my DOT diagrams for better visual distinction, ensuring edges contrast with nodes, and making them easily readable. I'm focusing on validating the text using scientific terminology to maintain high E-E-A-T. I'm also preparing for final checks on all requirements, including in-text citations, references, quantitative data, methodologies, and diagram captions, and adding the max-width attribute to the dotcode.
Optimizing Diagram Readability
I am now focusing on refining the DOT diagrams' readability and scaling. I will keep them concise, ensuring appropriate scaling, and improving color contrast, making sure to avoid width issues by using rankdir=TB or LR. I'm including size="7.9" to ensure correct scaling. The Benchchem citation URL will be used directly. The PubChem and EPA URLs are also included in the guide.
